

physical and chemical properties of 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethoxy-2-nitrobenzaldehyde

Cat. No.: B174978

[Get Quote](#)

An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of **3,6-Dimethoxy-2-nitrobenzaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

3,6-Dimethoxy-2-nitrobenzaldehyde is an aromatic compound with the chemical formula $C_9H_9NO_5$.^[1] Its structure consists of a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group.

Table 1: Physical and Chemical Properties of **3,6-Dimethoxy-2-nitrobenzaldehyde**

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₅	PubChem[1]
Molecular Weight	211.17 g/mol	PubChem[1]
IUPAC Name	3,6-dimethoxy-2-nitrobenzaldehyde	PubChem[1]
CAS Number	1206-55-9	PubChem[1]
Appearance	Yellowish crystalline solid (inferred from related compounds)	N/A
Melting Point	Not available (Isomer 3,4-Dimethoxy-6-nitrobenzaldehyde melts at 132 °C)	Biosynth[2]
Boiling Point	Not available	N/A
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform (inferred from related compounds)	N/A

Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

A facile and efficient method for the preparation of **3,6-Dimethoxy-2-nitrobenzaldehyde** has been developed, providing good yield without the need for chromatographic purification.[3]

Experimental Protocol: Facile Preparation

This protocol is adapted from the literature for the synthesis of **3,6-Dimethoxy-2-nitrobenzaldehyde** from 2,5-dimethoxybenzaldehyde.

Materials and Reagents:

- 2,5-dimethoxybenzaldehyde

- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid
- Ice
- Deionized Water
- A suitable solvent for recrystallization (e.g., ethanol)

Procedure:

- In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add 2,5-dimethoxybenzaldehyde to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
- Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
- Pour the reaction mixture onto crushed ice with vigorous stirring.
- The resulting precipitate, a mixture of nitro isomers, is collected by vacuum filtration and washed with cold water.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield **3,6-Dimethoxy-2-nitrobenzaldehyde**.

Spectroscopic Profile

While specific spectra for **3,6-Dimethoxy-2-nitrobenzaldehyde** are not widely available, its spectroscopic characteristics can be predicted based on its functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **3,6-Dimethoxy-2-nitrobenzaldehyde**

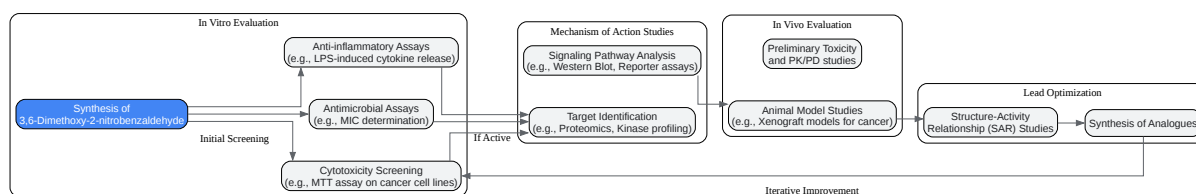
Technique	Predicted Features
¹ H NMR	Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm). Methoxy Protons (OCH ₃): Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.
¹³ C NMR	Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm. Aromatic Carbons: Signals between δ 110-160 ppm. The carbon bearing the nitro group will be significantly downfield. Methoxy Carbons (OCH ₃): Signals around δ 55-60 ppm.
IR Spectroscopy	C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm ⁻¹ . N-O Stretch (Nitro group): Two strong bands around 1520-1560 cm ⁻¹ (asymmetric) and 1345-1385 cm ⁻¹ (symmetric). C-H Stretch (Aromatic): Peaks above 3000 cm ⁻¹ . C-O Stretch (Methoxy): Strong bands in the region of 1200-1275 cm ⁻¹ (asymmetric) and 1000-1075 cm ⁻¹ (symmetric).
Mass Spectrometry	Molecular Ion Peak (M ⁺): Expected at m/z = 211. Subsequent fragmentation may involve the loss of the nitro group (-NO ₂), methoxy groups (-OCH ₃), and the formyl group (-CHO). PubChem lists a GC-MS data source for this compound. [1]

Biological Activity and Drug Development Potential

Direct biological studies on **3,6-Dimethoxy-2-nitrobenzaldehyde** are not extensively reported in the scientific literature. However, the broader class of nitrobenzaldehyde derivatives has shown significant potential in various therapeutic areas, suggesting promising avenues for future research on this specific molecule.

Derivatives of ortho-nitrobenzaldehyde have been investigated for their cytotoxic effects against various human cancer cell lines.[4] Furthermore, nitrobenzaldehydes have been utilized in photodynamic therapy for cancer, where they can be activated by UV light to induce cancer cell death.[5] The nitro group is often a key pharmacophore in compounds with antimicrobial and anti-inflammatory properties.[6][7]

Given these precedents, a logical workflow for assessing the biological potential of **3,6-Dimethoxy-2-nitrobenzaldehyde** would involve a series of in vitro and in vivo studies.



[Click to download full resolution via product page](#)

A proposed workflow for the biological evaluation of **3,6-Dimethoxy-2-nitrobenzaldehyde**.

This diagram illustrates a rational, step-wise approach to exploring the therapeutic potential of **3,6-Dimethoxy-2-nitrobenzaldehyde**, starting from initial in vitro screening and progressing to more complex in vivo and mechanistic studies, and finally to lead optimization.

Safety and Handling

Detailed toxicological data for **3,6-Dimethoxy-2-nitrobenzaldehyde** is limited. However, based on GHS classifications for similar compounds, it should be handled with care. It is classified as

causing serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,6-Dimethoxy-2-nitrobenzaldehyde is a readily synthesizable aromatic compound. While its biological activities have not been thoroughly investigated, the known therapeutic potential of related nitrobenzaldehyde derivatives suggests that it is a promising candidate for further research in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to undertake such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dimethoxy-2-nitrobenzaldehyde | C₉H₉NO₅ | CID 267935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxy-6-nitrobenzaldehyde | 20357-25-9 | FD12530 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- To cite this document: BenchChem. [physical and chemical properties of 3,6-Dimethoxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174978#physical-and-chemical-properties-of-3-6-dimethoxy-2-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com